molecular formula C12H12O6 B1425574 ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 13668-86-5

ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate

Cat. No.: B1425574
CAS No.: 13668-86-5
M. Wt: 252.22 g/mol
InChI Key: PECYKELXCKVLTO-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is a synthetic organic compound characterized by the presence of a benzodioxole ring, an ethyl acetate group, and a crucial formyl group. This compound is frequently utilized as a versatile building block in organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate typically involves the reaction of 6-formyl-2H-1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 2-[(6-carboxy-2H-1,3-benzodioxol-5-yl)oxy]acetate.

    Reduction: Ethyl 2-[(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)oxy]acetate.

    Substitution: Various substituted ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)oxy]acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 2-[(6-carboxy-2H-1,3-benzodioxol-5-yl)oxy]acetate: Contains a carboxylic acid group instead of a formyl group.

Uniqueness

Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is unique due to its formyl group, which allows for specific chemical reactions and interactions that are not possible with its analogs.

Properties

IUPAC Name

ethyl 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-2-15-12(14)6-16-9-4-11-10(17-7-18-11)3-8(9)5-13/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYKELXCKVLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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